3-Formylphenoxyacetic acid
Overview
Description
3-Formylphenoxyacetic acid is an organic compound with the molecular formula C9H8O4 . It is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of 3-Formylphenoxyacetic acid consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 180.16 g/mol .
Physical And Chemical Properties Analysis
3-Formylphenoxyacetic acid has a molecular weight of 180.16 g/mol . The density is predicted to be 1.322±0.06 g/cm3 . The boiling point is predicted to be 363.3±17.0 °C .
Scientific Research Applications
Ligand Scaffold for Single-Ion Magnets
The compound has been used as a ligand scaffold for readily available trigonal prismatic Co (II) single-ion magnets . A series of six mononuclear Co (II) complexes were created featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines . These complexes uniquely prefer a trigonal prism geometry .
Synthesis of Complexes with Distinctive Shape
The compound has been used in the synthesis of complexes with a distinctive shape . The complexes were characterized by elemental analysis, FT-IR spectroscopy, and single-crystal and powder XRD techniques .
Investigation of Magnetism
The compound has been used in the investigation of magnetism . The magnetism was investigated by DC and AC magnetic measurements and also complemented by X-band EPR spectroscopy .
Development of Single-Molecule Magnets
The compound has been used in the development of single-molecule magnets . The prepared complexes behave as field-induced single-molecule magnets, characterized by a substantial negative axial zero-field splitting D-parameter and spin reversal energetic barrier Ueff reaching values up to 72 K .
Functionalization of Complexes
The compound has been used in the functionalization of complexes . These complexes hold promising potential for further functionalization, offering opportunities to enhance their properties .
Organic Chemical Synthesis Intermediate
The compound is used as an organic chemical synthesis intermediate . This application is common in the chemical industry where the compound is used to create other complex compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The compound is primarily used in the industry
Result of Action
Some compounds, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . .
properties
IUPAC Name |
2-(3-formylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBBQMHTRDEPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345104 | |
Record name | 3-Formylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37748-09-7 | |
Record name | 3-Formylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-formylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-(3-formylphenoxy)acetic acid used as a hapten in detecting furaltadone metabolites?
A1: Furaltadone itself is a small molecule and may not elicit a strong immune response. Therefore, it can't be effectively targeted directly by antibodies in an ELISA. To overcome this, scientists use a strategy where they attach a small molecule called a hapten to a larger carrier protein. This hapten-protein conjugate is then used to immunize animals, stimulating the production of antibodies that can recognize the specific structure of the hapten, and by extension, the target molecule.
Q2: What is the significance of using a "heterologous coating format" in the ELISA, as mentioned in the research?
A2: The "heterologous coating format" refers to using a different hapten for coating the ELISA plate than the one used in the immunizing hapten-protein conjugate. This strategy is employed to enhance the sensitivity of the ELISA [, ]. In this case, while 2-(3-formylphenoxy)acetic acid was used to generate the antibodies, a different hapten (2-oxoacetic acid derivative of AMOZ) was used to coat the ELISA plate.
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